3-amino-1-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
3-AMINO-1-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1H-PYRAZOL-4-YL CYANIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an amino group, a dichlorophenoxy moiety, and a pyrazolyl cyanide group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-1-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1H-PYRAZOL-4-YL CYANIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dichlorophenol with a suitable furan derivative under specific conditions to form the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-AMINO-1-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1H-PYRAZOL-4-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
3-AMINO-1-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1H-PYRAZOL-4-YL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-AMINO-1-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1H-PYRAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2,5-dichlorobenzoic acid
- 2-Amino-4-chlorobenzoic acid
- 5-Amino-2-chlorobenzoic acid
Uniqueness
Compared to similar compounds, 3-AMINO-1-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1H-PYRAZOL-4-YL CYANIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H10Cl2N4O3 |
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Molecular Weight |
377.2 g/mol |
IUPAC Name |
3-amino-1-[5-[(2,5-dichlorophenoxy)methyl]furan-2-carbonyl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C16H10Cl2N4O3/c17-10-1-3-12(18)14(5-10)24-8-11-2-4-13(25-11)16(23)22-7-9(6-19)15(20)21-22/h1-5,7H,8H2,(H2,20,21) |
InChI Key |
JFKBTRVGYVESAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC2=CC=C(O2)C(=O)N3C=C(C(=N3)N)C#N)Cl |
Origin of Product |
United States |
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